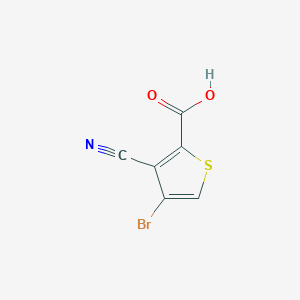
4-Bromo-3-cyanothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of organic compounds known as thiophene carboxylic acids . These are compounds containing a thiophene ring which bears a carboxylic acid group .
Synthesis Analysis
One of the most common methods for the synthesis of 4-bromo-2-cyanothiophene is the hydrobromination of 2-cyanothiophene . In this process, 2-cyanothiophene is treated with a solution of hydrobromic acid in water or a polar solvent, such as dichloromethane or acetonitrile .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-cyanothiophene-2-carboxylic acid is C6H2BrNO2S . The molecular weight is 233.07 .Chemical Reactions Analysis
4-Bromo-2-thiophenecarboxylic Acid can be used as an intermediate for the synthesis of N- (4-Bromo-2-thienyl)-carbamic Acid 1,1-Dimethylethyl Ester . It can also have potency to act as a novel d-Amino Acid Oxidase (DAO) Inhibitors .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 28 C .Scientific Research Applications
Reactions and Derivatives Synthesis
4-Bromo-3-cyanothiophene-2-carboxylic acid plays a crucial role in organic synthesis, offering pathways to create novel compounds and derivatives. The bromination of 2-cyanothiophene leads predominantly to 4-bromo derivatives, which are pivotal in synthesizing a variety of functional materials. This process illustrates the compound's utility in obtaining specific substitution patterns essential for further chemical transformations (Gol'dfarb et al., 1974).
Polymer Synthesis and Characterization
The compound serves as a starting material for synthesizing functionalized polyterthiophenes, highlighting its significance in the preparation of conductive polymers. For instance, terthiophene-3'-carboxylic acid, a derivative, has been polymerized and characterized for its electrochromic switching properties, demonstrating the potential of 4-Bromo-3-cyanothiophene-2-carboxylic acid derivatives in creating advanced materials for electronic applications (Lee et al., 2002).
Synthesis of Bromo-substituted Compounds
4-Bromo-3-cyanothiophene-2-carboxylic acid is integral to the regio- and chemoselective bromination of various substrates, enabling the synthesis of bromo-substituted 2-cyclopenten-1-ones and their analogues. These compounds are valuable synthons in organic synthesis, underscoring the compound's role in generating key intermediates for pharmaceutical and material science research (Shirinian et al., 2012).
Solar Cell Performance Enhancement
Derivatives of 4-Bromo-3-cyanothiophene-2-carboxylic acid are used in the synthesis of conductive polymer dyes for solar cells. Research demonstrates that these dyes can significantly impact the charge-transfer processes and overall efficiency of photovoltaic cells, indicating the compound's utility in developing renewable energy technologies (Yoon et al., 2011).
Nanoparticles and Surface Functionalization
The compound's derivatives are also explored for their potential in surface functionalization of semiconductor and metal nanoparticles. Such applications are crucial for developing nanotechnology-based sensors, catalysts, and electronic devices, showcasing the broad utility of 4-Bromo-3-cyanothiophene-2-carboxylic acid in cutting-edge research (Querner et al., 2006).
properties
IUPAC Name |
4-bromo-3-cyanothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrNO2S/c7-4-2-11-5(6(9)10)3(4)1-8/h2H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEKHJAUYBFGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)O)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-cyanothiophene-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2715024.png)
![N-(4-ethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2715025.png)
![4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2715026.png)


![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2715029.png)


![5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/structure/B2715034.png)



![3-(3-bromophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2715042.png)
![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2715047.png)